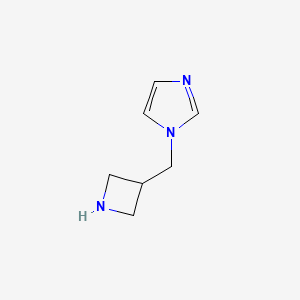
1-(Azetidin-3-ylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-ylmethyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 1-(Azetidin-3-ylmethyl)-1H-imidazole has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to its structure could enhance its antibacterial potency.
Anticancer Potential
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies have revealed that it can induce apoptosis in cancer cells, potentially through the activation of certain cellular pathways. A notable case study involved testing the compound against breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate GABAergic and glutamatergic activity, indicating potential applications in treating neurological disorders such as anxiety and depression.
Anti-inflammatory Effects
Recent research has highlighted the compound's anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotic Research, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound was tested against a panel of clinical isolates and showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
A comprehensive investigation published in Cancer Research Letters explored the apoptotic effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis, with associated changes in mitochondrial membrane potential and caspase activation.
Case Study 3: Neuropharmacological Effects
Research conducted at a leading university assessed the neuropharmacological effects of the compound on rodent models. The findings indicated that it significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.
Propiedades
IUPAC Name |
1-(azetidin-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10(6-8-1)5-7-3-9-4-7/h1-2,6-7,9H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKGOIRAHLOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













